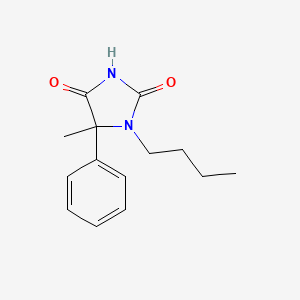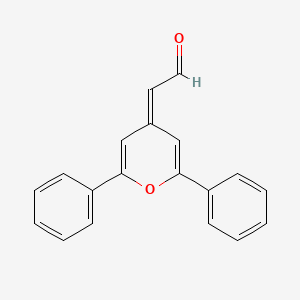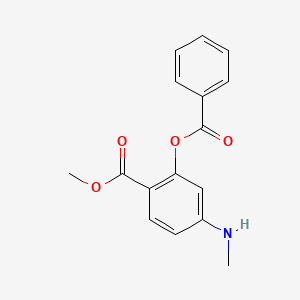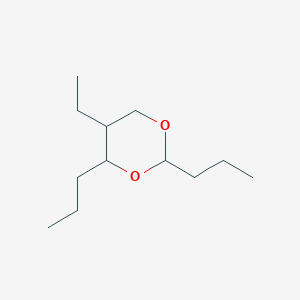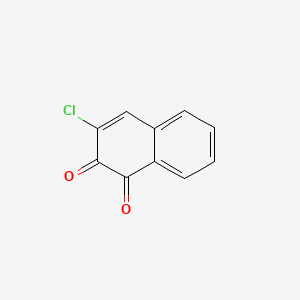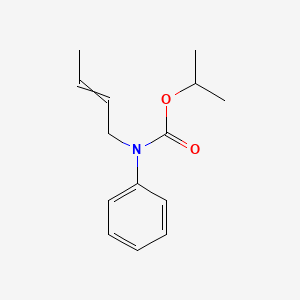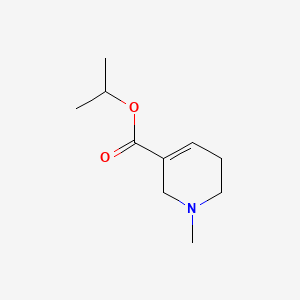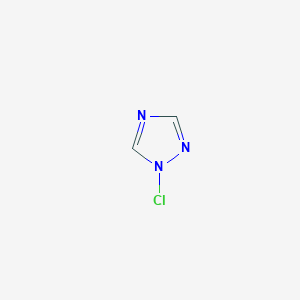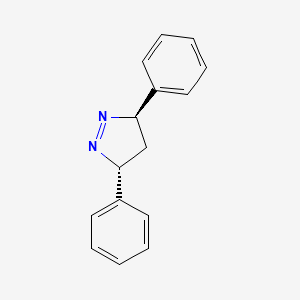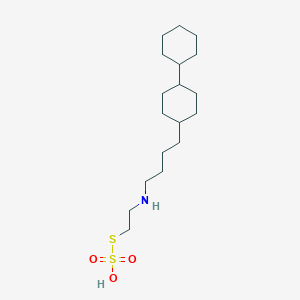![molecular formula C18H21N5O5S2 B14720394 [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate CAS No. 13276-55-6](/img/structure/B14720394.png)
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a benzylsulfanyl group, and a methanesulfonate ester, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the purine base: This step involves the synthesis of the 6-aminopurine moiety through a series of reactions, including cyclization and amination.
Introduction of the benzylsulfanyl group: This step involves the substitution of a suitable leaving group with a benzylsulfanyl group under nucleophilic substitution conditions.
Formation of the oxolan ring: This step involves the cyclization of an appropriate precursor to form the oxolan ring.
Methanesulfonate ester formation: This final step involves the esterification of the hydroxymethyl group with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the purine base or the benzylsulfanyl group.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the methanesulfonate ester can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it useful in biochemical assays and molecular biology experiments.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications, including catalysis and materials science.
Mechanism of Action
The mechanism of action of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, while the benzylsulfanyl group can interact with proteins and other biomolecules. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(6-Aminopurin-9-yl)-4-methylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-phenylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
Uniqueness
The uniqueness of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate lies in its benzylsulfanyl group, which provides distinct chemical and biological properties compared to its analogs. This group allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
13276-55-6 |
|---|---|
Molecular Formula |
C18H21N5O5S2 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C18H21N5O5S2/c1-30(25,26)28-14-15(29-8-11-5-3-2-4-6-11)12(7-24)27-18(14)23-10-22-13-16(19)20-9-21-17(13)23/h2-6,9-10,12,14-15,18,24H,7-8H2,1H3,(H2,19,20,21) |
InChI Key |
AJIUCWXHXBBXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


